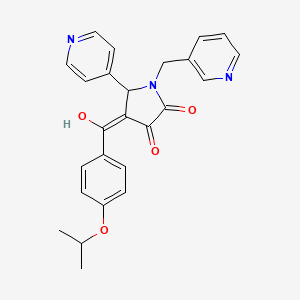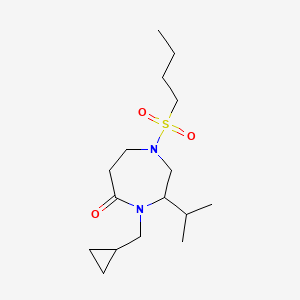![molecular formula C17H19NO3 B5491935 N-[3-(methoxymethyl)phenyl]-2-phenoxypropanamide](/img/structure/B5491935.png)
N-[3-(methoxymethyl)phenyl]-2-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(methoxymethyl)phenyl]-2-phenoxypropanamide, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP is a member of the phenylpropanoid family of compounds and is synthesized through a multistep process.
Wirkmechanismus
The mechanism of action of N-[3-(methoxymethyl)phenyl]-2-phenoxypropanamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. N-[3-(methoxymethyl)phenyl]-2-phenoxypropanamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[3-(methoxymethyl)phenyl]-2-phenoxypropanamide has been shown to have a range of biochemical and physiological effects, including anti-cancer and anti-inflammatory properties. Additionally, N-[3-(methoxymethyl)phenyl]-2-phenoxypropanamide has been shown to have antioxidant properties, which could be useful in preventing oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-(methoxymethyl)phenyl]-2-phenoxypropanamide in lab experiments is its specificity for certain enzymes involved in cancer cell growth and inflammation. This makes it a useful tool for studying these processes in vitro. However, N-[3-(methoxymethyl)phenyl]-2-phenoxypropanamide also has limitations, including its low solubility in water and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on N-[3-(methoxymethyl)phenyl]-2-phenoxypropanamide, including the development of more efficient and cost-effective synthesis methods, the exploration of its potential therapeutic applications in other diseases, and the investigation of its mechanism of action at the molecular level. Additionally, studies could be carried out to determine the optimal dosage and administration of N-[3-(methoxymethyl)phenyl]-2-phenoxypropanamide for therapeutic use.
Synthesemethoden
The synthesis of N-[3-(methoxymethyl)phenyl]-2-phenoxypropanamide involves several steps, including the reaction of 3-(methoxymethyl)phenol with 2-bromoethyl phenyl ether to form an intermediate product, which is then reacted with 2-bromo-1-phenylethanone to produce N-[3-(methoxymethyl)phenyl]-2-phenoxypropanamide. The process is carried out under specific conditions and requires careful monitoring to ensure the purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-[3-(methoxymethyl)phenyl]-2-phenoxypropanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Studies have shown that N-[3-(methoxymethyl)phenyl]-2-phenoxypropanamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, N-[3-(methoxymethyl)phenyl]-2-phenoxypropanamide has been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory conditions.
Eigenschaften
IUPAC Name |
N-[3-(methoxymethyl)phenyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-13(21-16-9-4-3-5-10-16)17(19)18-15-8-6-7-14(11-15)12-20-2/h3-11,13H,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPPUZFUZUIFPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)COC)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(methoxymethyl)phenyl]-2-phenoxypropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,4-dimethoxy-2-pyridinyl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5491856.png)
![N,1-dimethyl-6-propyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5491857.png)
![5-[(4-{4-[2-(diethylamino)-2-oxoethoxy]phenyl}-1-phthalazinyl)amino]-2-methoxybenzamide](/img/structure/B5491881.png)

![N-cyclohexyl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5491894.png)
![(3R*,3aR*,7aR*)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-(4-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5491896.png)
![2-(ethoxymethyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5491902.png)

![3-ethyl-7-hydroxy-4-methyl-8-[(3-methyl-1-piperidinyl)methyl]-2H-chromen-2-one](/img/structure/B5491915.png)
![methyl {2-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate](/img/structure/B5491930.png)
![3-({[5-(methoxycarbonyl)-2-methylphenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5491940.png)
![N-cyclopropyl-3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5491959.png)
![N-isobutyl-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B5491967.png)
